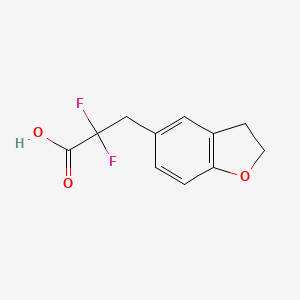![molecular formula C8H6F4S B13303733 [4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13303733.png)
[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol is a chemical compound with the molecular formula C8H6F4S and a molecular weight of 210.19 g/mol . It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, along with a methanethiol group. This compound is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluoro-2-(trifluoromethyl)benzyl chloride with sodium hydrosulfide under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for [4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced under specific conditions to modify the aromatic ring or the thiol group.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields sulfonic acids, while substitution reactions can lead to various substituted aromatic compounds.
Scientific Research Applications
[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive thiol group.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol involves its interaction with molecular targets through its reactive thiol group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine and trifluoromethyl groups can also influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
- [4-Fluorophenyl]methanethiol
- [2-(Trifluoromethyl)phenyl]methanethiol
- [4-Chloro-2-(trifluoromethyl)phenyl]methanethiol
Uniqueness
[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol is unique due to the combination of its fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance its reactivity and specificity in chemical reactions compared to similar compounds.
Properties
Molecular Formula |
C8H6F4S |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
[4-fluoro-2-(trifluoromethyl)phenyl]methanethiol |
InChI |
InChI=1S/C8H6F4S/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2 |
InChI Key |
WHTVYEHPXNOWMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


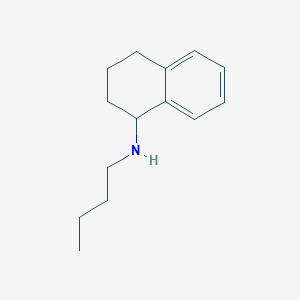
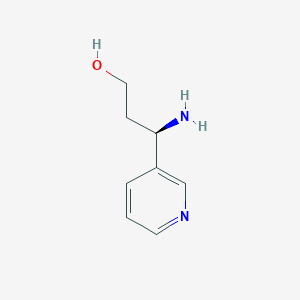
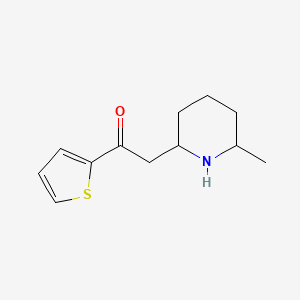

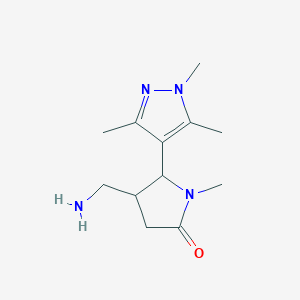
amine](/img/structure/B13303678.png)
![1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol](/img/structure/B13303682.png)
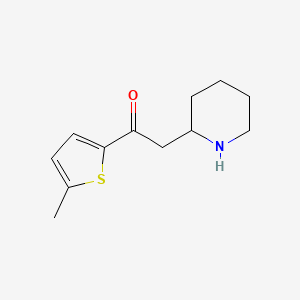
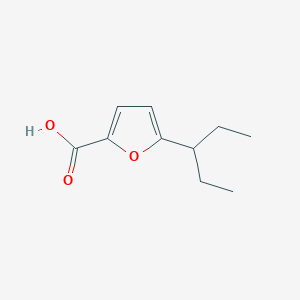
![Butyl[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13303697.png)


![2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde](/img/structure/B13303724.png)
